molecular formula C14H14N2OS B15336352 1-Benzyl-3-(2-mercaptophenyl)urea

1-Benzyl-3-(2-mercaptophenyl)urea

Cat. No.: B15336352
M. Wt: 258.34 g/mol
InChI Key: LEXJERLXDAYXNQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-mercaptophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a mercaptophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-mercaptophenyl)urea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with 2-mercaptoaniline under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the isocyanate, forming the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-mercaptophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-(2-mercaptophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-mercaptophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, further modulating their activity .

Comparison with Similar Compounds

  • 1-Benzyl-3-(2-chlorophenyl)urea
  • 1-Benzyl-3-(4-chloro-2-methylphenyl)urea
  • 1-Benzyl-3-(3-methoxybenzyl)urea

Uniqueness: 1-Benzyl-3-(2-mercaptophenyl)urea is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group and, consequently, have different properties and applications .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

1-benzyl-3-(2-sulfanylphenyl)urea

InChI

InChI=1S/C14H14N2OS/c17-14(15-10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)18/h1-9,18H,10H2,(H2,15,16,17)

InChI Key

LEXJERLXDAYXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2S

Origin of Product

United States

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